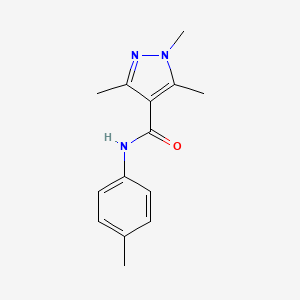
1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide, also known as C646, is a small molecule inhibitor that has gained significant attention in the field of cancer research. C646 is a histone acetyltransferase (HAT) inhibitor that selectively targets the p300/CBP-associated factor (PCAF) and CREB-binding protein (CBP) HAT domains. The inhibition of these domains has been shown to have a significant impact on cancer cell growth and proliferation.
作用機序
1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide selectively inhibits the HAT domains of PCAF and CBP, which are responsible for the acetylation of histone proteins. Histone acetylation plays a critical role in the regulation of gene expression, and the dysregulation of this process has been linked to cancer development and progression. By inhibiting the HAT domains, 1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide prevents the acetylation of histone proteins, leading to changes in gene expression and ultimately impacting cancer cell growth and proliferation.
Biochemical and Physiological Effects
1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide has been shown to have significant effects on cancer cell growth and proliferation. In vitro studies have demonstrated that 1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide inhibits the growth of cancer cells, including breast, lung, and prostate cancer cells. Additionally, 1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have also demonstrated the efficacy of 1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide in reducing tumor growth and metastasis in animal models.
実験室実験の利点と制限
1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide has several advantages for lab experiments, including its high purity and yield, cost-effectiveness, and selectivity for PCAF and CBP HAT domains. However, there are also limitations to the use of 1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide in lab experiments. 1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide is a small molecule inhibitor, which can make it difficult to deliver to target cells in vivo. Additionally, the selectivity of 1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide for PCAF and CBP HAT domains can limit its efficacy in cancer types where other HAT domains are dysregulated.
将来の方向性
There are several future directions for the use of 1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide in cancer research. One area of interest is the development of combination therapies using 1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide and other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further research is needed to understand the mechanisms underlying the selectivity of 1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide for PCAF and CBP HAT domains, which could lead to the development of more effective inhibitors. Finally, the use of 1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide in other disease areas, such as neurodegenerative diseases, is an area of potential future research.
合成法
The synthesis of 1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide involves the reaction of 1,3,5-trimethylpyrazole-4-carboxylic acid with 4-methylphenylhydrazine in the presence of a coupling agent. The resulting product is then treated with acetic anhydride to form the final compound, 1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide. The synthesis of 1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide has been optimized to yield high purity and yield, making it a cost-effective option for research purposes.
科学的研究の応用
1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide has been extensively studied in cancer research due to its ability to selectively inhibit PCAF and CBP HAT domains. These domains are known to play a critical role in the regulation of gene expression, and their dysregulation has been linked to cancer development and progression. 1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide has been shown to have a significant impact on cancer cell growth and proliferation in various cancer types, including breast, lung, and prostate cancer.
特性
IUPAC Name |
1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-9-5-7-12(8-6-9)15-14(18)13-10(2)16-17(4)11(13)3/h5-8H,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXZDMYOZKNEQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3,5-Dimethylphenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7472684.png)
![(3S)-2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7472687.png)
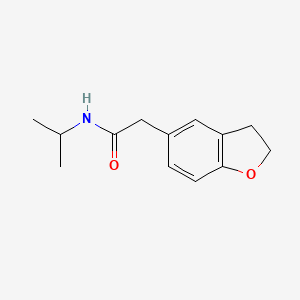

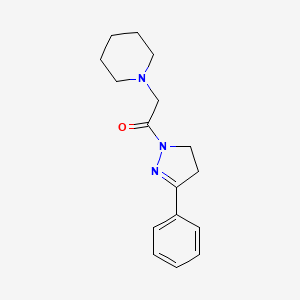
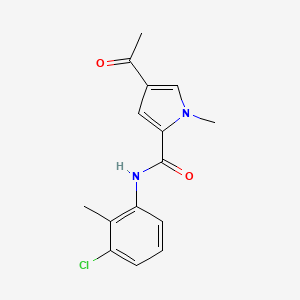
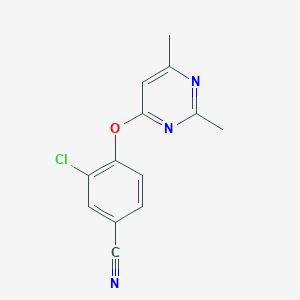

![2-[(3-Methylphenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B7472724.png)

![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7472754.png)
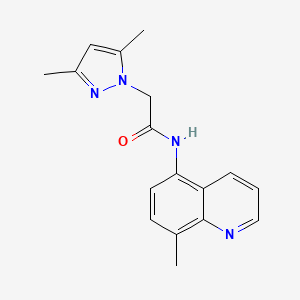
![1-[(4-Fluorophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7472771.png)
